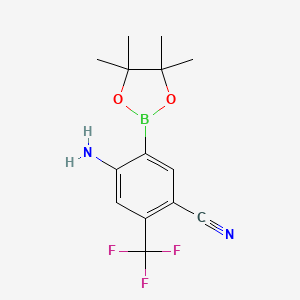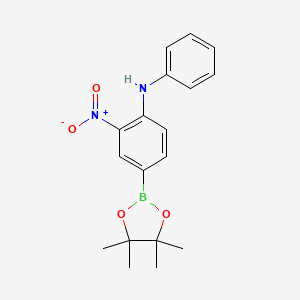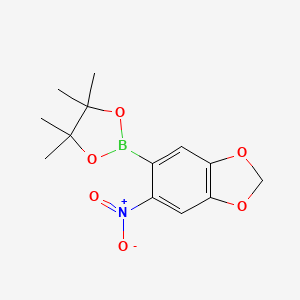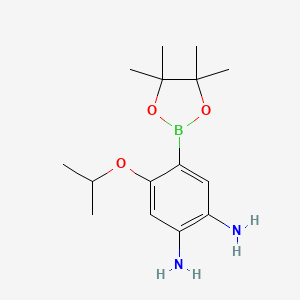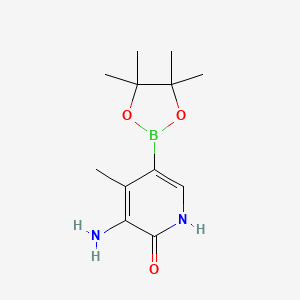
3-Amino-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a boronic acid derivative with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Boronic Acid Derivatization: Starting from pyridin-2-ol, the compound can be synthesized by introducing the boronic acid group through a boronic ester formation reaction.
Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halide or triflate under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the boronic acid group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced boronic acids and boronic esters.
Substitution Products: Amine and alcohol derivatives of the pyridine ring.
科学研究应用
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents. Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and materials science.
Molecular Targets and Pathways:
Biological Systems: The compound interacts with enzymes and receptors, modulating their activity.
Materials Science: It forms complexes with various substrates, influencing the properties of materials.
相似化合物的比较
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A related boronic acid derivative with an imidazole ring.
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with an amino group on the benzene ring.
属性
IUPAC Name |
3-amino-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-7-8(6-15-10(16)9(7)14)13-17-11(2,3)12(4,5)18-13/h6H,14H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAABANMROYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7957616.png)
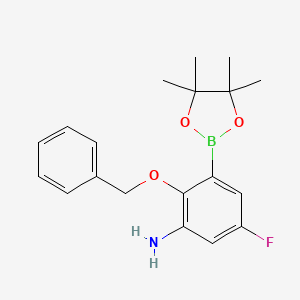
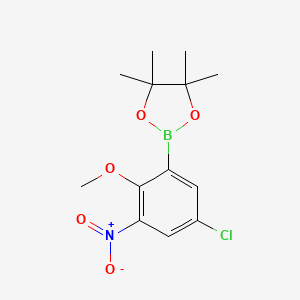
![Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7957628.png)
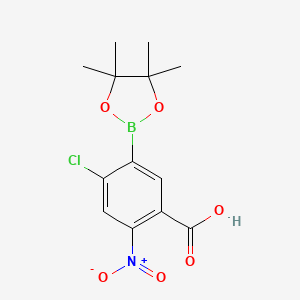
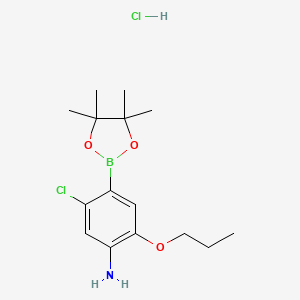
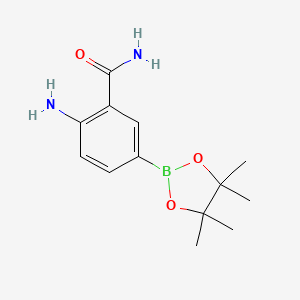
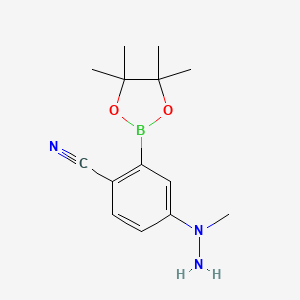
![4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B7957651.png)
